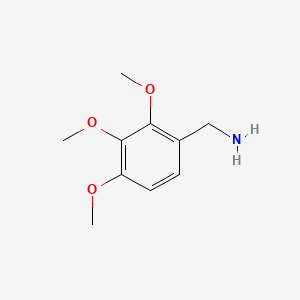

2,3,4-Trimethoxybenzylamine

Description

Strategic Importance in Organic Synthesis and Chemical Biology

In organic synthesis, 2,3,4-Trimethoxybenzylamine functions as a key precursor and a versatile reagent. The primary amine allows for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, to form more elaborate molecules. It is often derived from its corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde (B140358), which is itself a critical intermediate in the synthesis of various pharmaceutical compounds.

The strategic placement of the three methoxy (B1213986) groups influences the reactivity and conformation of the molecule and its derivatives. This substitution pattern is instrumental in the design of compounds intended to interact with specific biological targets. In chemical biology, derivatives of this compound are employed as molecular probes to investigate biological pathways and enzyme-receptor interactions. The trimethoxybenzylamine moiety can enhance the binding affinity and specificity of a molecule for its target.

Positioning within Contemporary Medicinal Chemistry Exploration

The this compound scaffold is a recurring motif in molecules designed for therapeutic purposes. Medicinal chemists utilize this structure as a foundation for developing new agents with potential biological effects.

A significant area of investigation involves its incorporation into novel cardioprotective agents. One notable derivative, known as ALM-802 (N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine), has been the subject of detailed research. Studies in rat models of myocardial ischemia and post-infarction heart failure have demonstrated that ALM-802 can exert a pronounced anti-ischemic effect. researchgate.netcyberleninka.ru Further research into its mechanism suggests that the cardioprotective activity of ALM-802 may be linked to its ability to restore the expression of specific genes in the myocardium, such as those encoding for β1- and β2-adrenoreceptors and type 2 ryanodine (B192298) receptors. nih.gov These findings position the this compound core as a promising starting point for the development of new cardiac therapies. nih.govnih.gov

Another avenue of exploration is in the synthesis of coumarin (B35378) derivatives. acs.orgresearchgate.net Coumarins are a class of compounds known for a variety of biological activities, including anticoagulant properties. mdpi.comwikipedia.orgnih.gov Researchers have synthesized new series of coumarins that incorporate a trimethoxybenzylamine moiety at the C-3 position. acs.orgresearchgate.net These novel compounds have been studied for their potential to act as vitamin K antagonists by binding to the vitamin K epoxide reductase complex, a key enzyme in the blood coagulation cascade. acs.orgresearchgate.netnih.gov

Overview of Diverse Research Applications of the Trimethoxybenzylamine Moiety

The utility of the trimethoxybenzylamine scaffold extends beyond the 2,3,4-substitution pattern, with its isomers also playing a crucial role in diverse research applications. The specific arrangement of the three methoxy groups on the benzylamine (B48309) ring can significantly alter the biological activity of the resulting derivatives, a concept central to structure-activity relationship (SAR) studies. solubilityofthings.commichberk.com

For instance, the 3,4,5-trimethoxybenzylamine (B102388) isomer is a well-known building block in medicinal chemistry, famously associated with the structure of the microtubule-targeting agent combretastatin. cymitquimica.comsigmaaldrich.com This isomer is frequently used in the synthesis of novel anticancer agents that aim to inhibit tubulin polymerization. acs.org Furthermore, derivatives of 3,4,5-trimethoxybenzylamine have been explored for their potential analgesic and neuroprotective effects.

The 2,4,6-trimethoxybenzylamine isomer has also been investigated, particularly for its potential cytotoxic effects against cancer cell lines. sigmaaldrich.comsigmaaldrich.com The symmetrical substitution pattern of this isomer can influence its crystalline structure and interactions with biological targets.

The varied applications of these isomers underscore the versatility of the trimethoxybenzylamine moiety as a privileged scaffold in drug discovery. By modifying the substitution pattern and incorporating the moiety into different molecular frameworks, researchers can explore a wide range of biological activities, from cardioprotection and anticoagulation to anticancer and neuroactive properties.

Interactive Table 2: Selected Research Applications of Trimethoxybenzylamine Derivatives

| Derivative/Scaffold | Isomer | Research Area | Investigated Effect/Use |

|---|---|---|---|

| ALM-802 | 2,3,4- | Cardioprotection | Anti-ischemic effects in rat models of heart failure. researchgate.netcyberleninka.runih.govnih.gov |

| Coumarin Hybrids | 2,3,4- / 3,4,5- | Anticoagulation | Potential inhibition of vitamin K epoxide reductase. acs.orgresearchgate.net |

| Thiazole Derivatives | 3,4,5- | Oncology | Microtubule targeting agents for anticancer activity. acs.org |

| N-Methyl Derivatives | 3,4,5- | Neuroscience | Potential analgesic and neuroprotective properties. |

Properties

IUPAC Name |

(2,3,4-trimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZMCOACPDTUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194146 | |

| Record name | 2,3,4-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41219-16-3 | |

| Record name | 2,3,4-Trimethoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41219-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041219163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41219-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=684914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHOXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI62WDO5GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,4 Trimethoxybenzylamine and Its Structural Analogues

Classical and Contemporary Synthetic Routes to Trimethoxybenzylamines

Traditional and modern organic synthesis offers a variety of methods for preparing trimethoxybenzylamines, each with distinct advantages and applications.

Reductive Amination Strategies in Benzylamine (B48309) Synthesis

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient pathway from carbonyl compounds to amines. This methodology is widely employed for the synthesis of 2,3,4-trimethoxybenzylamine and its analogues. The process typically involves the reaction of a benzaldehyde (B42025) derivative with an amine in the presence of a reducing agent.

A notable industrial application of this method is the synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine, a key intermediate for the pharmaceutical agent trimetazidine. google.comjustia.com In this process, 2,3,4-trimethoxybenzaldehyde (B140358) is reacted with piperazine (B1678402), followed by hydrogenation. google.comjustia.com The reaction can be carried out using a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst under a hydrogen atmosphere. justia.com Optimal conditions often involve using an excess of piperazine and a solvent such as methyl tert-butyl ether (MTBE) or an alcohol. google.comjustia.com The reaction proceeds with high yields, often exceeding 90%.

Table 1: Reductive Amination for 1-(2,3,4-Trimethoxybenzyl)piperazine Synthesis google.comjustia.com

| Reactants | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2,3,4-Trimethoxybenzaldehyde, Piperazine | Pd/C or Pt/C | MTBE or Ethanol | 5-10 bar H₂, 45-75°C | >90% |

Heterogeneous catalysts, particularly those based on non-noble metals like cobalt, have also been developed for reductive amination. nih.gov For instance, cobalt nanoparticles generated in situ from cobalt borate (B1201080) (CoBOx) have shown high activity and selectivity for the synthesis of benzylamine from benzaldehyde and ammonia (B1221849). nih.gov This approach offers a greener alternative to traditional methods that rely on noble metal catalysts. nih.gov

Multicomponent Reaction Approaches for Amine Generation

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like benzylamines in a single step from three or more starting materials. These reactions are highly valued for their atom economy and ability to rapidly generate chemical libraries.

A prominent example is the Mannich-like three-component reaction for the synthesis of tertiary benzylamines. This reaction involves an aromatic halide, an amine, and paraformaldehyde, mediated by zinc. organic-chemistry.orgthieme-connect.com The process relies on the in situ formation of an arylzinc reagent. organic-chemistry.org Bromobenzenes are particularly effective starting materials, leading to high yields in short reaction times. organic-chemistry.org This method's versatility allows for the use of a wide range of secondary amines and functionalized aromatic halides. organic-chemistry.org

Another approach involves the copper-catalyzed three-component cascade reaction of benzaldehyde, benzylamine, and aniline (B41778) for the synthesis of quinazolines, showcasing the utility of MCRs in creating heterocyclic structures from benzylamine precursors. bohrium.com Furthermore, the synthesis of phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amines can be achieved through a multicomponent reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide, sometimes without the need for a catalyst. rsc.org

Specialized Synthetic Procedures for Isomeric Trimethoxybenzylamine Forms

The synthesis of specific isomers of trimethoxybenzylamine often requires tailored synthetic strategies to achieve the desired substitution pattern.

3,4,5-Trimethoxybenzylamine (B102388): This isomer is commonly synthesized through the reduction of the corresponding benzaldehyde or benzyl (B1604629) cyanide derivative. ontosight.ai One documented method involves the reaction of 3,4,5-trimethoxybenzylamine with benzyl 2,3-anhydro-β-l-ribopyranoside in refluxing ethanol, yielding benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-l-xylopyranoside in good yield. researchgate.netmdpi.com Additionally, a heterogeneous catalytic process using zirconium-based catalysts has been developed for the reductive amination of 3,4,5-trimethoxybenzaldehyde (B134019) to produce N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)methanamine with high yield and selectivity. rsc.org

2,4,5-Trimethoxybenzylamine: The synthesis of this isomer can be achieved by reacting phenol (B47542) with deuterium (B1214612) gas in an amination process, followed by reductive quaternization with cyanide. biosynth.com It serves as an important intermediate in the synthesis of various other chemicals. biosynth.com

2,4,6-Trimethoxybenzylamine: An efficient, metal-free synthesis of 2,4,6-trimethoxybenzylamine has been reported. biosynth.com This method utilizes a novel reagent system. biosynth.com The hydrochloride salt of this amine is also commercially available and used in the synthesis of compounds like 3-(aminomethyl)isoquinoline. scientificlabs.co.uk A patented method describes the synthesis of N-Fmoc protected amino acids using 2,4,6-trimethoxybenzylamine, which is synthesized from commercially available starting materials. google.com

Advanced Catalytic Systems in Benzylamine Formation

Recent advances in catalysis have led to the development of more sustainable and efficient methods for benzylamine synthesis, including metal-free systems and novel transition-metal catalyzed reactions.

Metal-Free and Heterogeneous Catalysis

The development of metal-free catalytic systems is a significant area of research in green chemistry, aiming to avoid contamination of products with metal residues. acs.org Salicylic (B10762653) acid derivatives have been shown to be effective organocatalysts for the oxidative coupling of benzylamines to imines under an oxygen atmosphere. acs.orgnih.gov Specifically, electron-rich salicylic acids like 4,6-dimethoxysalicylic acid exhibit excellent catalytic activity. nih.gov These catalysts can also be supported on silica (B1680970) gel, allowing for their recycling and reuse. nih.gov

Triazolium iodide salts have also emerged as excellent catalysts for the selective oxidative coupling of benzylamines to imines. rsc.orgunibe.ch This metal-free reaction proceeds with high efficiency in refluxing 1,2-dichlorobenzene (B45396) and is open to the air, using dioxygen as the terminal oxidant. rsc.org

In the realm of heterogeneous catalysis, lignin (B12514952) amination valorization is a growing field, focusing on the conversion of lignin-derived chemicals into valuable nitrogen-containing compounds like aniline and benzylamine. rsc.orgrsc.org This approach often utilizes cheap, non-noble metal-based catalysts and green solvent systems to promote sustainable chemical production. rsc.orgrsc.org Nickel-based heterogeneous catalysts have also been successfully used for the N-alkylation of benzyl alcohols with ammonia sources to selectively form primary benzylamines. rug.nl

Ruthenium-Catalyzed Deaminative Couplings

Ruthenium-catalyzed reactions have shown significant promise for the formation of C-N and C-C bonds through deaminative coupling. A catalytic system generated in situ from a tetranuclear ruthenium-hydride complex and a catechol ligand is effective for the direct deaminative coupling of two primary amines to form secondary amines. marquette.edunih.gov This method is highly chemoselective, allowing for the synthesis of unsymmetrical secondary amines. marquette.edunih.gov Mechanistic studies, including Hammett plots and kinetic isotope effects, have provided insights into the reaction mechanism. marquette.edunih.govacs.orgmarquette.edu

Furthermore, a ruthenium-catalyzed deaminative coupling of benzylamines and arylboronic acids has been reported, offering a metal-free approach to C-N bond cleavage and subsequent C-C bond formation. rsc.org These advanced catalytic methods provide efficient and selective routes to a diverse range of amine products. marquette.edunih.gov

Palladium-Catalyzed Oxidative Amination Techniques

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for C-N bond formation. While specific examples detailing the direct palladium-catalyzed oxidative amination of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous benzylamines. These reactions typically involve the activation of a C-H bond and subsequent coupling with an amine.

Palladium(II) catalysts are commonly employed in these transformations. The general mechanism often involves the coordination of the palladium catalyst to the amine, followed by a directed C-H activation step. The resulting palladacycle intermediate can then undergo oxidative coupling with another amine or a different nucleophile. The choice of ligands, oxidants, and reaction conditions is critical in controlling the efficiency and selectivity of the process. For instance, the use of specific phosphine (B1218219) ligands can significantly influence the outcome of palladium-catalyzed aminations of aryl halides, which is a related transformation. cmu.edu

A significant challenge in the oxidative amination of benzylamines is controlling the regioselectivity, particularly when multiple reactive C-H bonds are present. Research on other substituted benzylamines has shown that the directing group's nature and position on the aromatic ring can influence which C-H bond is activated. rsc.orgrsc.org For this compound, the electron-donating methoxy (B1213986) groups can affect the reactivity of the benzylic C-H bonds, making the development of selective catalytic systems a key research area.

Recent advancements have focused on the use of dual catalytic systems, combining a palladium catalyst with another catalyst, such as a photoredox catalyst, to enable challenging transformations under milder conditions. rsc.orgrsc.org These synergistic approaches can provide alternative pathways for radical generation and coupling, potentially offering new avenues for the functionalization of benzylamines like this compound.

Chemo-, Regio- and Stereoselective Synthesis of Derived Architectures

The selective synthesis of complex molecules derived from this compound is essential for exploring their structure-activity relationships. Achieving chemo-, regio-, and stereoselectivity is a primary focus in the development of synthetic routes to these architectures.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of derivatives of this compound, this is particularly relevant when multiple reactive sites are present, such as the primary amine and the aromatic ring. For example, in coupling reactions, reaction conditions can be tuned to favor either N-alkylation or arylation. The use of specific catalysts and protecting group strategies is often necessary to achieve high chemoselectivity. Research on native protein modification has demonstrated that sulfonyl acrylates can react with high chemoselectivity at the most nucleophilic lysine (B10760008) residue, a principle that could be adapted for the selective modification of the amine group in this compound derivatives. acs.org

Regioselectivity involves controlling the position of a new bond or functional group. For derivatives of this compound, this is most pertinent in reactions involving the aromatic ring, such as electrophilic aromatic substitution or directed metalation. The existing methoxy groups exert a strong directing effect, which can be either an advantage or a challenge depending on the desired substitution pattern. Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has been shown to control the regioselectivity of Csp³–H arylation of benzylamines, directing the reaction to the N-benzylic position. rsc.orgrsc.org This approach could potentially be applied to achieve regioselective functionalization of this compound derivatives.

Stereoselectivity is the control of the three-dimensional arrangement of atoms in a molecule. The synthesis of chiral derivatives of this compound is of significant interest for pharmaceutical applications. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. For instance, zirconium-mediated reduction of sulfinyl ketimines has been developed as a highly stereoselective method for the synthesis of chiral benzylamines. acs.org Another approach is the kinetic resolution of racemic benzylamines via palladium(II)-catalyzed C–H cross-coupling using chiral ligands, which can provide both the unreacted chiral benzylamine and the ortho-arylated product in high enantiomeric purity. nih.govacs.org The conjugate addition of chiral lithium amides to α,β-unsaturated esters has also been shown to proceed with excellent stereoselectivity, offering a pathway to chiral β-amino esters. nih.gov

Chemical Transformations and Derivatization of the 2,3,4 Trimethoxybenzylamine Scaffold

Amidation and Esterification Reactions for Bioactive Molecule Construction

Amidation and esterification reactions are fundamental transformations for modifying the 2,3,4-trimethoxybenzylamine core, leading to the creation of numerous bioactive compounds. These reactions typically involve the coupling of the amine group of this compound with carboxylic acids or their activated derivatives to form amides, or the derivatization of related structures to form esters.

Amidation reactions utilizing this compound are frequently employed in the synthesis of molecules with potential therapeutic applications. For instance, in the development of multidrug resistance (MDR) reversal agents, 3,4,5-trimethoxybenzylamine (B102388) has been reacted with an activated ester intermediate of betulinic acid, formed using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt), to yield the corresponding amide. researchgate.net This approach highlights the utility of benzylamines in creating amide linkages within complex natural product derivatives. researchgate.net The general principle of this reaction involves the activation of a carboxylic acid, which then readily reacts with the nucleophilic amine of the benzylamine (B48309) to form a stable amide bond.

Similarly, the synthesis of bioactive amides can be achieved through various coupling methods. beilstein-journals.orgresearchgate.net For example, the use of coupling reagents like DCC or the formation of active esters facilitates the efficient formation of amide bonds under mild conditions. thieme-connect.de These strategies are crucial in medicinal chemistry for the construction of compound libraries for drug discovery.

Esterification, while not directly involving the amine group of this compound, is a related and important reaction for creating bioactive molecules based on the trimethoxybenzoyl scaffold. For example, basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized and investigated for their pharmacological properties. nih.gov The synthesis of such esters often involves the reaction of the corresponding acid with an alcohol in the presence of a catalyst. arkat-usa.orgmdpi.com These reactions underscore the versatility of the trimethoxy-substituted aromatic ring in generating a diverse range of bioactive compounds.

Table 1: Examples of Amidation and Esterification Reactions

| Reactant 1 | Reactant 2 | Product Type | Coupling Reagent/Method | Reference |

| Betulinic acid derivative | 3,4,5-Trimethoxybenzylamine | Amide | DCC/HOBt | researchgate.net |

| Nα-protected amino acid | 2,4-Dimethoxybenzylamine | Amide | DCC/HOSu | thieme-connect.de |

| 3,4,5-Trimethoxybenzoic acid | Various alcohols | Ester | Not specified | nih.gov |

| Methylglucoside derivative | Benzoic acid derivatives | Ester | DCC/DMAP | arkat-usa.org |

Nucleophilic Ring Opening Reactions for Heterocyclic and Glycosidic Derivatives

The nucleophilic nature of the amine in this compound allows it to participate in ring-opening reactions of strained cyclic compounds, most notably epoxides. This reaction provides a powerful method for the synthesis of β-amino alcohols and other functionalized molecules, which are valuable precursors for heterocyclic and glycosidic derivatives.

The ring-opening of epoxides by amines is a well-established synthetic transformation. pressbooks.pubjsynthchem.commasterorganicchemistry.comkhanacademy.org Under basic or neutral conditions, the amine attacks the less sterically hindered carbon of the epoxide ring in an SN2-type reaction. masterorganicchemistry.comkhanacademy.org This regioselectivity can be controlled by the choice of catalyst and reaction conditions. rsc.org The resulting product is a β-amino alcohol, a key structural motif found in many biologically active compounds.

For example, the reaction of an amine with an epoxide is a key step in the commercial synthesis of the β-blocker metoprolol. pressbooks.pub While a specific example using this compound in a published study was not found in the search results, the general reactivity of amines in epoxide ring-opening reactions is highly relevant. The resulting β-amino alcohol from the reaction of this compound with an epoxide could be further elaborated to form various heterocyclic structures.

Furthermore, the principles of nucleophilic ring-opening extend to the synthesis of glycosidic derivatives. While not a direct ring-opening by the amine, the concept of using functionalized building blocks is central. For instance, the synthesis of glycosides often involves the activation of a sugar derivative to create an electrophilic species that can then react with a nucleophile. tcichemicals.comnih.gov The 2,3,4-trimethoxybenzyl group can be used as a protecting group in carbohydrate chemistry, and its subsequent removal can be part of a larger synthetic strategy to introduce glycosidic linkages. nih.gov

Table 2: General Scheme for Nucleophilic Ring Opening of Epoxides

| Epoxide | Nucleophile | Product | Key Feature |

| Propylene oxide | This compound | 1-(2,3,4-Trimethoxybenzylamino)propan-2-ol | Formation of a β-amino alcohol |

| Styrene oxide | This compound | 2-(2,3,4-Trimethoxybenzylamino)-1-phenylethanol | Regioselective attack at the less hindered carbon |

Formation of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives Incorporating the Trimethoxybenzylamino Group

The 2,3,4-trimethoxybenzylamino moiety can be incorporated into important heterocyclic systems like pyridines and pyrimidines. These nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds.

The synthesis of pyridine derivatives can be achieved through various methods, including the annulation of alkynes. mdpi.com One approach involves a base-promoted reaction of terminal alkynes with benzamides, where the benzamide (B126) acts as the nitrogen source. mdpi.com While this specific example does not directly use this compound as a starting material, it demonstrates a pathway to substituted pyridines where a related trimethoxybenzamide could potentially be employed. Other synthetic strategies for pyridines involve multi-component reactions, which offer an efficient way to construct highly functionalized pyridine rings. cbijournal.com

Pyrimidine derivatives are also accessible through various synthetic routes. bu.edu.egorganic-chemistry.org A common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg For instance, pyrimidine rings can be constructed from C-C-C and N-C-N fragments. bu.edu.eg The 2,3,4-trimethoxybenzylamino group could be introduced by using a suitably functionalized precursor in these condensation reactions. For example, a guanidine derivative bearing the 2,3,4-trimethoxybenzyl group could be reacted with a β-dicarbonyl compound to form a substituted pyrimidine. Additionally, existing pyrimidine cores can be functionalized by reacting them with amines. ptfarm.plresearchgate.net For example, a chloromethylpyrimidine can react with various aromatic amines to yield aminomethylpyrimidine derivatives. ptfarm.pl

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, another important class of bioactive heterocycles, often starts from a substituted pyrazole (B372694) precursor which is then cyclized to form the fused pyrimidine ring. mdpi.com

Table 3: General Strategies for Pyridine and Pyrimidine Synthesis

| Heterocycle | Synthetic Approach | Key Reactants | Potential for Incorporation of Trimethoxybenzylamino Group |

| Pyridine | Alkyne Annulation | Terminal alkynes, Benzamides | Use of a 2,3,4-trimethoxybenzamide (B5165571) derivative |

| Pyridine | Multi-component Reaction | Aldehyde, Malononitrile, Thiophenol | Use of a this compound derivative in a modified MCR |

| Pyrimidine | Condensation | 1,3-Dicarbonyl compound, Amidine/Urea/Guanidine | Use of a guanidine or amidine bearing the trimethoxybenzylamino group |

| Pyrimidine | Substitution | Chloromethylpyrimidine, Amine | Reaction with this compound |

Introduction into Quinoxaline and Quinazolinone Systems

The 2,3,4-trimethoxybenzylamino group can be incorporated into more complex heterocyclic systems like quinoxalines and quinazolinones, which are known for their broad spectrum of pharmacological activities. marquette.edusapub.orgderpharmachemica.comscielo.org.zadergipark.org.tr

Quinoxaline derivatives are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgscielo.org.zadergipark.org.trnih.gov This reaction is often catalyzed by acids or various metal catalysts. scielo.org.zanih.gov The 2,3,4-trimethoxybenzylamino moiety could be introduced by using a substituted o-phenylenediamine or a functionalized 1,2-dicarbonyl compound. For example, 2-chloro-3-((3,4,5-trimethoxybenzyl)amino)-1,4-naphthoquinone has been synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with 3,4,5-trimethoxybenzylamine. mdpi.com This demonstrates the direct introduction of the trimethoxybenzylamino group onto a quinone precursor, which can be a building block for quinoxaline-like structures.

Quinazolinone synthesis often involves the acylation of anthranilic acid followed by cyclization. brieflands.comnih.gov A common route proceeds through a benzoxazinone (B8607429) intermediate, which is then treated with an amine to form the quinazolinone ring. brieflands.comnih.gov By using this compound in this step, the trimethoxybenzylamino group can be directly incorporated at the N-3 position of the quinazolinone core. Another approach involves the ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines to form quinazolinones. marquette.edu This method provides an efficient way to synthesize a variety of quinazolinone derivatives.

Table 4: Synthetic Routes to Quinoxalines and Quinazolinones

| Heterocycle | General Synthetic Method | Key Reactants | Potential for Incorporation of Trimethoxybenzylamino Group |

| Quinoxaline | Condensation | o-Phenylenediamine, 1,2-Dicarbonyl compound | Use of a substituted o-phenylenediamine or dicarbonyl compound |

| Quinoxaline | Substitution | Dichloro-naphthoquinone, Amine | Reaction with this compound |

| Quinazolinone | Cyclization from Anthranilic Acid | Anthranilic acid, Acyl chloride, Amine | Use of this compound to react with the benzoxazinone intermediate |

| Quinazolinone | Deaminative Coupling | 2-Aminobenzamide, Amine | Use of this compound as the amine component |

Functionalization for Protein and Enzyme Interaction Probes

The this compound scaffold is a valuable platform for the development of molecular probes designed to interact with proteins and enzymes. The trimethoxy substitution pattern can play a crucial role in binding affinity and selectivity, while the amine functionality provides a convenient handle for further derivatization and attachment of reporter groups or reactive moieties.

The synthesis of probes for studying protein and enzyme interactions often involves the late-stage functionalization of a bioactive core. nih.gov The amine group of this compound can be readily modified to introduce various tags, such as alkynes, azides, or fluorophores, which are essential for techniques like click chemistry and fluorescence microscopy. For example, aza-Michael addition reactions can be used to attach functional handles to amide-containing drugs under mild conditions. nih.gov

In the context of enzyme inhibition, derivatives of trimethoxybenzylamine have shown promise. For instance, N-methyl-3,4,5-trimethoxybenzylamine has been investigated for its potential to inhibit tubulin polymerization, a mechanism relevant to anticancer drug development. The trimethoxybenzyl moiety is a key feature in some known tubulin inhibitors. The synthesis of such compounds often involves reductive amination or other standard C-N bond-forming reactions.

Furthermore, the 2,3,4-trimethoxybenzylamino group can be incorporated into larger molecules designed to target specific enzymes. For example, it could be part of a molecule designed to inhibit kinases, which are important targets in cancer therapy. mdpi.com The synthesis of such inhibitors often involves the construction of a heterocyclic core, such as pyrazolo[3,4-d]pyrimidine, with the trimethoxybenzylamino group attached as a key substituent. mdpi.com

Pharmacological and Biological Investigations of 2,3,4 Trimethoxybenzylamine Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of 2,3,4-trimethoxybenzylamine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in elucidating the molecular features that govern their pharmacological effects. These studies systematically alter the chemical structure of the lead compound and assess the resulting changes in biological activity, providing a roadmap for the design of more potent and selective agents.

The arrangement of the three methoxy (B1213986) groups on the benzyl (B1604629) ring of trimethoxybenzylamine is a critical determinant of its biological activity. While direct comparative studies on the bioactivity of all trimethoxybenzylamine isomers are limited, research on related trimethoxy-substituted compounds, such as trimethoxybenzaldehydes, offers valuable insights into the influence of methoxy group positioning.

A study comparing the antifungal activity of 2,3,4-trimethoxybenzaldehyde (B140358) with its isomers, 2,4,5-trimethoxybenzaldehyde (B179766) and 3,4,5-trimethoxybenzaldehyde (B134019), against Candida albicans revealed significant differences in their efficacy. researchgate.net The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values demonstrated that the 2,3,4-trimethoxy isomer exhibited notable antifungal properties. researchgate.net

| Compound | MIC (mg/mL) against C. albicans | MFC (mg/mL) against C. albicans |

|---|---|---|

| 2,3,4-Trimethoxybenzaldehyde | 1 | 2 |

| 2,4,5-Trimethoxybenzaldehyde | 1 | 8 |

| 3,4,5-Trimethoxybenzaldehyde | 1 | 4 |

These findings suggest that the specific placement of the methoxy groups on the phenyl ring significantly impacts the molecule's interaction with biological targets, a principle that is likely to extend to the corresponding benzylamine (B48309) derivatives. The electronic and steric effects imparted by the different substitution patterns can influence factors such as receptor binding affinity and enzyme inhibition.

The amine moiety is a cornerstone of the pharmacological activity of benzylamine derivatives, playing a pivotal role in their interaction with receptors and enzymes. In the context of monoamine oxidase (MAO) inhibition, the amine group is believed to be directly involved in the catalytic process. The active site of human monoamine oxidase B (hMAO-B) contains two tyrosine residues, Tyr398 and Tyr435, which are thought to polarize the nitrogen-hydrogen bond of the substrate's amine group, facilitating its enzymatic conversion. researchgate.net This highlights the necessity of the amine group for effective binding and inhibition of MAO enzymes. researchgate.net

Studies on various benzylamine derivatives have consistently demonstrated that modifications to the amine group can drastically alter receptor affinity and selectivity. For instance, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution on the amino group with ethyl, n-propyl, and 2-phenylethyl groups led to a decrease in affinity for D-1 dopamine (B1211576) receptors but a significant enhancement in affinity for D-2 dopamine receptors. nih.gov This underscores the critical role of the amine moiety in dictating the ligand's interaction with specific receptor subtypes. The introduction of bulkier substituents on the nitrogen atom can influence the molecule's orientation within the binding pocket and its interactions with surrounding amino acid residues. nih.gov

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can profoundly impact its interaction with chiral biological macromolecules like proteins and nucleic acids. Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit different biological activities, a phenomenon known as stereoselectivity. researchgate.net

While specific studies on the stereochemical aspects and chiral recognition of this compound derivatives are not extensively documented in the available literature, the principles of stereoselectivity are well-established in medicinal chemistry. For many chiral drugs, one enantiomer is significantly more potent or has a different pharmacological profile than the other. For example, in a study of the chiral triazole fungicide prothioconazole, the R-enantiomer was found to be 6-262 times more potent against various pathogenic fungi than the S-enantiomer. researchgate.net This difference in activity was attributed to a better binding mode of the R-enantiomer to the target enzyme, CYP51B. researchgate.net Similarly, the fungicidal activities of the stereoisomers of metconazole (B41703) showed significant variation, with the (1S, 5R)-enantiomer being the most potent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. nih.govnih.gov

For a hypothetical QSAR study on this compound derivatives as MAO-B inhibitors, the following descriptors might be considered:

| Descriptor Class | Example Descriptors | Potential Influence on Bioactivity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic interactions with the active site. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP, Hydrophobic surface area | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule. |

QSAR studies on other classes of MAO inhibitors have revealed the importance of specific structural features. For instance, a study on coumarin (B35378) derivatives as MAO inhibitors highlighted that a phenyl group at the C-3 position enhanced MAO-B inhibition. nih.gov A 3D-QSAR model for benzoxazole (B165842) benzenesulfonamide (B165840) derivatives identified the importance of hydrophobic/nonpolar, electron-withdrawing/H-bond acceptor, and H-bond donor groups for their activity. chemijournal.com Such insights from QSAR modeling can be invaluable in the rational design of novel this compound derivatives with improved pharmacological profiles.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key area of their pharmacological investigation. Enzyme inhibitors can modulate physiological processes by blocking the activity of enzymes involved in disease pathways. One of the primary targets of interest for benzylamine-based compounds is monoamine oxidase.

Monoamine oxidase (MAO) is a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-B is of particular interest in neurodegenerative diseases like Parkinson's disease, as its inhibition can increase the levels of dopamine in the brain. researchgate.net

Benzylamine is a known substrate for MAO-B, and derivatives of benzylamine have been extensively studied as potential MAO-B inhibitors. researchgate.netnih.gov The trimethoxy substitution pattern on the benzyl ring is expected to influence the inhibitory potency and selectivity of these compounds. While specific data for this compound is scarce, studies on structurally related methoxy-substituted compounds provide a strong indication of their potential as MAO-B inhibitors.

For instance, a series of novel thiosemicarbazone derivatives were evaluated for their MAO-B inhibitory activity, with some compounds containing methoxyethyl substituents showing potent inhibition. nih.gov The following table presents the IC50 values for selected compounds from that study, demonstrating the potential for methoxy-containing structures to inhibit hMAO-B.

| Compound | Structure | hMAO-B IC50 (µM) |

|---|---|---|

| Compound 2b | Benzofuran-thiosemicarbazone with a methoxyethyl substituent | 0.042 ± 0.002 |

| Compound 2h | Benzothiophene-thiosemicarbazone with a methoxyethyl substituent | 0.056 ± 0.002 |

| Selegiline (Reference) | N/A | 0.037 ± 0.001 |

Furthermore, a study on benzylamine-sulfonamide derivatives identified compounds with potent and selective hMAO-B inhibitory activity, with the most potent compound exhibiting an IC50 value of 0.041 µM. researchgate.net These findings strongly suggest that the this compound scaffold is a promising starting point for the development of novel and effective MAO-B inhibitors. Further research is warranted to synthesize and evaluate derivatives of this compound to determine their specific inhibitory profiles against hMAO-B.

Lipoxygenase (LOX) Inhibition (e.g., 12-LOX)

While direct studies on this compound derivatives as lipoxygenase inhibitors are limited, research on structurally related compounds provides valuable insights. For instance, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). The structural similarity, particularly the presence of a substituted benzylamine moiety, suggests that the 2,3,4-trimethoxy substitution pattern could also confer inhibitory activity against LOX enzymes.

In one study, the optimization of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to the development of compounds with nanomolar potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases. This highlights the importance of the substituted benzylamine core in interacting with the active site of the enzyme. Further investigation is warranted to determine if the specific 2,3,4-trimethoxy arrangement can enhance this inhibitory potential.

Tubulin Polymerization Inhibition

The 2,3,4-trimethoxyphenyl moiety, a key feature of this compound, has been shown to be a significant contributor to the tubulin polymerization inhibitory activity of various compounds. Microtubules, which are dynamic polymers of tubulin, are crucial for cell division, making them an important target for anticancer agents.

A review of molecular hybrids targeting tubulin polymerization highlighted that the presence of a 2,3,4-trimethoxyphenyl group at the A-ring of certain chalcone (B49325) derivatives improved their activity. This substitution pattern is thought to interact with the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. Although these compounds are not direct derivatives of this compound, the findings underscore the importance of the 2,3,4-trimethoxy substitution for potent antitubulin activity.

| Compound Class | Key Structural Feature | Effect on Tubulin Polymerization |

| Chalcone Derivatives | 2,3,4-trimethoxyphenyl A-ring | Improved inhibitory activity |

Inhibition of Efflux Transporters (e.g., P-glycoprotein)

Efflux transporters like P-glycoprotein (P-gp) play a significant role in multidrug resistance in cancer by actively pumping chemotherapeutic agents out of cells. Research into P-gp inhibitors has explored various chemical scaffolds, including those with methoxy substitutions.

Studies on quinazoline (B50416) derivatives have shown that the presence of a 3,4,5-trimethoxybenzene moiety can confer the highest P-gp inhibitory activity within a series. Furthermore, investigations into tetrahydroisoquinoline derivatives have identified compounds with 6,7-dimethoxy substitutions as potent P-gp inhibitors. While not direct derivatives of this compound, these findings suggest that the presence and positioning of methoxy groups on an aromatic ring are critical for interaction with P-gp. The specific 2,3,4-trimethoxy pattern remains an area for further exploration in the development of novel P-gp inhibitors.

Investigations of Other Enzymatic Targets (e.g., Carbonic Anhydrase, Pyruvate (B1213749) Kinase, Hexokinase)

The inhibitory potential of compounds structurally related to this compound has been investigated against other key metabolic enzymes.

Hexokinase: A class of small-molecule hexokinase 2 (HK2) inhibitors, (E)-N′-(2,3,4-trihydroxybenzylidene) arylhydrazides, has been identified through structure-based virtual screening. nih.gov These compounds are structurally very similar to Schiff base derivatives of this compound, with hydroxyl groups replacing the methoxy groups. A common feature of these inhibitors is the 2,3,4-trihydroxybenzene moiety, which is believed to occupy the glucose binding site of the enzyme. nih.gov This suggests that derivatives of this compound could also be effective inhibitors of HK2, a key enzyme in glucose metabolism that is often upregulated in cancer cells.

Receptor Binding and Modulation Studies

The interaction of this compound derivatives with various receptors is another area of pharmacological interest, with potential implications for modulating cellular signaling pathways.

GABAB Receptor Interactions

There is currently a lack of specific research in the public domain detailing the interactions of this compound derivatives with GABAB receptors. The GABAB receptor, a G-protein coupled receptor for the main inhibitory neurotransmitter GABA, is a known therapeutic target. Given the diverse biological activities of other benzylamine derivatives, investigating the potential for this compound analogs to bind to and modulate GABAB receptors could be a fruitful area for future research.

Toll-Like Receptor (TLR) Agonistic Activity (e.g., TLR7/8)

Toll-like receptors (TLRs) are key components of the innate immune system, and their activation can trigger a range of immune responses. TLR7 and TLR8 are targets for synthetic agonists, which are being investigated for various therapeutic applications. Currently, there is a lack of specific studies in the available scientific literature that describe the agonistic activity of this compound derivatives on TLR7 or TLR8. The known synthetic TLR7/8 agonists belong to different chemical classes, such as imidazoquinolines and pyrimidines. Future studies could explore whether the this compound scaffold can be adapted to create novel TLR7/8 agonists.

Insufficient Data Available for this compound

Following a comprehensive search for scholarly data pertaining to the pharmacological and biological investigations of this compound and its derivatives, it has been determined that there is insufficient specific research available to generate the requested article.

The performed searches for information on dopamine and 5-HT receptor affinity, antiproliferative and cytotoxic effects, mechanisms of apoptosis and cell cycle disruption, modulation of signal transduction pathways, and DNA damage related specifically to this compound derivatives did not yield the detailed findings necessary to fulfill the requirements of the outlined article structure.

Research in these areas has been conducted on structurally related compounds, such as other isomers of trimethoxybenzylamine (e.g., 3,4,5-trimethoxybenzylamine) or molecules with different core structures (e.g., trimethoxyphenethylamines, trimethoxychalcones). However, in strict adherence to the provided instructions to focus solely on the chemical compound “this compound,” this related but distinct data cannot be used.

Therefore, without specific scientific literature on this compound, it is not possible to produce an accurate and scientifically sound article that adheres to the requested outline.

Cellular and Molecular Mechanisms of Action

Influence on Nutrient Uptake and Metabolism

The metabolic profile of cancer cells is fundamentally different from that of normal cells, characterized by an increased uptake and utilization of nutrients to sustain rapid proliferation. Targeting these metabolic pathways and nutrient transport mechanisms is an emerging strategy in cancer therapy. Investigations into trimethoxybenzylamine derivatives have revealed their potential to interfere with these processes.

Specifically, a study on 2,4,6-trimethoxybenzylamine (TMB), a positional isomer of this compound, demonstrated its ability to inhibit the activity of transporters responsible for nutrient uptake in MCF-7 breast cancer cells. biosynth.com This inhibition is a crucial aspect of its cytotoxic and apoptotic effects on these cancer cells. biosynth.com By disrupting the supply of essential nutrients, these compounds can effectively starve tumor cells, leading to cell death. This mechanism suggests that derivatives of this compound could be developed as agents that selectively target the metabolic vulnerabilities of cancer cells.

Therapeutic Potential and Lead Compound Identification

The this compound scaffold is a key structural motif present in a variety of compounds explored for therapeutic purposes. Its derivatives have been synthesized and evaluated across numerous biological assays, demonstrating a broad spectrum of pharmacological activities. The strategic placement of the three methoxy groups on the phenyl ring is instrumental in defining the biological activity of these molecules, influencing their binding affinity and specificity for various targets.

Derivatives featuring the trimethoxyphenyl moiety are prominent in the development of novel anticancer agents, particularly as inhibitors of tubulin polymerization. These agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

A series of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives were synthesized and evaluated for their antiproliferative activity. One of the most promising compounds in this series, 2-(3',4',5'-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan, exhibited potent cancer cell growth inhibition at nanomolar concentrations and was found to interact strongly with tubulin at the colchicine binding site.

Similarly, flavonoid benzimidazole (B57391) derivatives incorporating a 3,4,5-trimethoxyphenyl group have shown significant antitumor potential. nih.gov Compound 15 from this series displayed potent antiproliferative activity against several human and mouse cancer cell lines, including gastric (MGC-803, MFC), breast (MCF-7), and liver (HepG-2) cancer. nih.gov Further studies revealed that this compound induced cell cycle arrest at the G1 phase and triggered apoptosis. nih.gov In vivo experiments confirmed its significant inhibitory effect on tumor growth. nih.gov

Another approach involved the development of water-soluble prodrugs of cis-3, 4', 5-trimethoxy-3'-aminostilbene, a potent tubulin inhibitor. nih.gov A prodrug, PD7, was synthesized and showed a mechanism of action similar to its parent compound, inducing mitotic arrest and microtubule disruption. nih.gov When combined with the VEGF inhibitor bevacizumab, PD7's therapeutic efficacy was significantly enhanced in a mouse xenograft model, highlighting its potential as a vascular disrupting agent (VDA) for cancer therapy. nih.gov

| Compound | Target Cell Line | Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan | Various Cancer Cells | Nanomolar concentrations | Tubulin Polymerization Inhibitor (Colchicine Site) |

| Compound 15 (Flavonoid Benzimidazole Derivative) | MGC-803 (Gastric) | 20.47 ± 2.07 µM nih.gov | Induces G1 Phase Cell Cycle Arrest and Apoptosis nih.gov |

| Compound 15 (Flavonoid Benzimidazole Derivative) | MCF-7 (Breast) | 43.42 ± 3.56 µM nih.gov | |

| Compound 15 (Flavonoid Benzimidazole Derivative) | HepG-2 (Hepatoma) | 35.45 ± 2.03 µM nih.gov | |

| Compound 15 (Flavonoid Benzimidazole Derivative) | MFC (Mouse Gastric) | 23.47 ± 3.59 µM nih.gov | |

| cis-3, 4', 5-trimethoxy-3'-aminostilbene (Prodrug PD7) | Various Cancer Cells | Potent VDA activity in vivo | Tubulin Polymerization Inhibitor, Mitotic Arrest nih.gov |

The trimethoxyphenyl moiety is a valuable component in the synthesis of heterocyclic compounds with potential antimicrobial and antiviral activities. Hybrid molecules combining this group with scaffolds like benzimidazole and triazole have been investigated for their therapeutic benefits.

Triazoles, in particular, are known to exhibit remarkable antiviral activity against a wide range of viruses, including influenza, hepatitis B and C, and HIV. nih.gov The incorporation of a trimethoxybenzylamine group into a triazole ring system can be a strategic approach to developing new antiviral agents. Similarly, benzimidazole-triazole hybrids have been reported to possess improved biological properties, including antimicrobial effects. nih.gov The presence of specific substituents, such as methoxy groups, on the benzimidazole or triazole nuclei can enhance the antimicrobial activity of these hybrid compounds. nih.gov Chalcone derivatives synthesized from substituted benzaldehydes have also been evaluated for their antibacterial properties, demonstrating the versatility of the core structure in developing antimicrobial agents.

Derivatives containing methoxy-substituted phenyl rings have demonstrated significant anti-inflammatory properties through various mechanisms of action.

One synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, was shown to exert potent anti-inflammatory effects in a dose-dependent manner. nih.gov Its mechanism involves the induction of heme oxygenase-1 (HO-1), an enzyme that protects cells from inflammation and oxidative stress. This compound also reduced the upregulation of COX-2 and iNOS, attenuated NF-κB activity, and modulated the expression of pro-inflammatory cytokines like IL-1β and IL-6. nih.gov

Other studies on new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans found that these compounds significantly inhibited the NF-κB pathway and restored normal reactive oxygen species (ROS) and nitric oxide (NO) levels following activation by lipopolysaccharide (LPS) in U937 cells. nih.gov Furthermore, a novel amine-based inhibitor of semicarbazide-sensitive amine oxidase (SSAO), Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, demonstrated effective anti-inflammatory activity in vivo by inhibiting leukocyte migration to sites of inflammation.

The development of agents that can cross the blood-brain barrier and act on the central nervous system (CNS) is a significant challenge in drug discovery. researchgate.net Derivatives of this compound are being explored for their potential in treating neurological disorders, leveraging their structural features to achieve CNS activity.

Research has shown that compounds with related structures possess neuroprotective effects. For instance, 2,3,4-trihydroxybenzophenone, which shares a substituted phenyl ring, exhibits antioxidant and anti-neuroinflammatory properties and has been shown to reduce infarct volume in a mouse model of ischemic stroke. nih.gov It also promoted neurite outgrowth in neuroblastoma cell lines. nih.gov Another study on a salidroside (B192308) analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, demonstrated its ability to protect neuronal cells from cytotoxicity by inhibiting intracellular ROS and NO production and regulating the expression of apoptosis-related genes. nih.gov

A specific derivative of this compound, ALM-802, has been investigated for its cardioprotective effects in models of myocardial ischemia, suggesting the therapeutic potential of this chemical scaffold, although this particular application is outside the CNS.

The structural motifs found in pharmacologically active compounds are often explored for applications in agriculture. The development of novel herbicides and pesticides is crucial for crop protection and food security. Benzylamine and related structures have shown potential in this area.

A study on novel pyridazine (B1198779) derivatives revealed that compounds containing a substituted benzyloxy or phenoxy group at the 3-position of the pyridazine ring exhibited excellent herbicidal activities. nih.gov The presence of an electron-withdrawing group on the benzene (B151609) ring was found to be essential for high activity. nih.gov This suggests that the this compound scaffold could be a valuable starting point for synthesizing new agrochemicals. By modifying the amine group to link with various heterocyclic systems known for herbicidal action, it may be possible to develop new classes of potent and selective herbicides. The development of amide derivatives of the herbicide glyphosate, for example, has been shown to be an effective strategy for creating new agrochemical agents. orientjchem.org

Advanced Analytical and Computational Approaches in 2,3,4 Trimethoxybenzylamine Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, X-ray Crystallography)

Spectroscopic techniques are fundamental to the verification of the identity and purity of 2,3,4-trimethoxybenzylamine. Each method provides unique information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present. The aromatic region would show signals for the two protons on the benzene (B151609) ring, while the aliphatic region would feature singlets for the three non-equivalent methoxy (B1213986) groups (-OCH₃) and a signal for the benzylic amine protons (-CH₂NH₂). Similarly, a ¹³C NMR spectrum would reveal unique signals for each carbon atom in the molecule, confirming the substitution pattern of the methoxy groups on the aromatic ring.

Mass Spectrometry (MS) Mass spectrometry is used to determine the exact mass of a compound, thereby confirming its molecular formula. For this compound (C₁₀H₁₅NO₃), high-resolution mass spectrometry would show a molecular ion peak corresponding to its monoisotopic mass of 197.1052 g/mol . epa.gov Fragmentation patterns observed in the mass spectrum can also provide structural information. Public databases provide predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are crucial for its identification in complex mixtures. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 198.11248 |

| [M+Na]⁺ | 220.09442 |

| [M+K]⁺ | 236.06836 |

| [M+NH₄]⁺ | 215.13902 |

| [M-H]⁻ | 196.09792 |

Data sourced from PubChem. uni.lu

X-ray Crystallography X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure by mapping the electron density of a single crystal. This technique determines precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While specific crystallographic data for this compound is not widely published, the method has been successfully applied to structurally related methoxy-substituted compounds. researchgate.netresearchgate.net Such an analysis would definitively confirm the planar structure of the benzene ring and the spatial orientation of the methoxy and benzylamine (B48309) substituents.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods like molecular docking and dynamics simulations are essential for predicting and analyzing how this compound interacts with biological targets, such as enzymes.

Molecular Docking Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein. nih.govuomisan.edu.iq Given that many benzylamine derivatives are known to inhibit monoamine oxidase (MAO), docking studies can be employed to investigate the interaction of this compound with MAO-A and MAO-B isoforms. frontiersin.org These simulations would model the compound within the enzyme's binding pocket, identifying key interactions such as hydrogen bonds between the amine group and amino acid residues, as well as hydrophobic interactions involving the trimethoxy-substituted ring. The results, often expressed as a binding energy score, help in prioritizing compounds for further experimental testing. aber.ac.uk

Molecular Dynamics (MD) Simulations Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. rsc.orgresearchgate.net These simulations model the movements of every atom in the system, providing insights into the flexibility of the ligand and protein, the role of surrounding water molecules, and the persistence of key intermolecular interactions. researchgate.net An MD simulation of the this compound-MAO complex would reveal how the compound adjusts its conformation within the active site and whether the initial docked pose represents a stable binding mode.

Cheminformatics and Database Utilization for Compound Characterization

Cheminformatics leverages computational tools and large databases to organize, analyze, and utilize chemical and biological data. Publicly accessible databases are critical resources for the characterization of this compound.

Databases such as PubChem, ChEMBL, and the Cambridge Structural Database (CSD) serve as central repositories for chemical information. ebi.ac.ukbondxray.org They provide curated data on chemical structures, physical properties, spectral information, and reported biological activities. For this compound, these resources offer a comprehensive profile that includes its various identifiers, computed properties, and links to relevant scientific literature and patents. uni.lunih.gov This information is foundational for any new research, allowing scientists to build upon existing knowledge.

Key Identifiers and Properties of this compound from PubChem

| Identifier/Property | Value |

|---|---|

| IUPAC Name | (2,3,4-trimethoxyphenyl)methanamine |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol nih.gov |

| Monoisotopic Mass | 197.105193 g/mol epa.gov |

| SMILES | COC1=C(C(=C(C=C1)CN)OC)OC uni.lu |

| InChIKey | QWZMCOACPDTUIO-UHFFFAOYSA-N uni.lu |

| XlogP (Predicted) | 0.6 |

Enzyme Kinetics Studies and Inhibition Mechanism Determination (e.g., Lineweaver-Burk Analysis)

Enzyme kinetics studies are performed to understand the effect of a compound on the rate of an enzyme-catalyzed reaction. du.ac.inwikipedia.org For potential enzyme inhibitors like this compound, these studies are crucial for determining the potency and mechanism of inhibition.

Enzyme Inhibition Studies As an analogue of other known monoamine oxidase inhibitors (MAOIs), this compound would be experimentally tested for its ability to inhibit MAO-A and MAO-B. wikipedia.orgnih.gov These experiments involve measuring the rate of the MAO-catalyzed reaction in the presence and absence of the inhibitor. By varying the concentrations of both the substrate and the inhibitor, key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) can be determined. A lower Kᵢ value indicates a more potent inhibitor. Studies on similar compounds have distinguished between reversible and irreversible inhibition as well as selectivity for MAO-A versus MAO-B. nih.govpsychscenehub.com

Lineweaver-Burk Analysis The Lineweaver-Burk plot is a graphical representation of enzyme kinetics, plotting the reciprocal of reaction velocity (1/v) against the reciprocal of substrate concentration (1/[S]). This analysis is instrumental in distinguishing between different types of reversible enzyme inhibition (competitive, non-competitive, and mixed). qmul.ac.uk For example, a competitive inhibitor will increase the apparent Michaelis constant (Kₘ) without affecting the maximum velocity (Vₘₐₓ), resulting in lines that intersect on the y-axis of the plot. By analyzing how the plot changes in the presence of this compound, its specific mechanism of MAO inhibition can be elucidated.

Effect of Reversible Inhibitors on Kinetic Parameters

| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Lineweaver-Burk Plot |

|---|---|---|---|

| Competitive | Unchanged | Increases | Lines intersect at the y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |

| Mixed | Decreases | Varies (Increases or Decreases) | Lines intersect in the second or third quadrant |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

Intellectual Property and Emerging Research Trends

Patent Landscape Analysis of Trimethoxybenzylamine Derivatives

The patent landscape for 2,3,4-trimethoxybenzylamine and its derivatives is multifaceted, reflecting its importance as a key intermediate and structural motif in the development of new chemical entities. While patents specifically claiming this compound itself are limited due to its status as a known chemical, the novelty and inventiveness of its derivatives have led to a number of patents and patent applications in the pharmaceutical and chemical industries.

A significant area of patent activity involves the synthesis of its precursor, 2,3,4-trimethoxybenzaldehyde (B140358). For instance, a Chinese patent (CN102875344A) describes a method for preparing this aldehyde, which is a crucial intermediate for the synthesis of drugs like Trimetazidine. sigmaaldrich.com This patent highlights a cost-effective and industrially scalable synthesis route, indicating the commercial interest in compounds derived from this scaffold. sigmaaldrich.com

Patents for benzylamine (B48309) derivatives with similar substitution patterns also provide insight into the potential patentability of this compound analogues. For example, patents exist for 3,4,5-trimethoxybenzoyl derivatives of other benzylamines, which have been investigated for their antiemetic properties. This suggests that novel amides and other derivatives of this compound could be patentable, particularly if they exhibit valuable therapeutic activities.

Furthermore, the synthesis of novel sulfonamide derivatives featuring a 1-(2,3,4-trimethoxybenzyl)piperazine core has been reported, indicating another avenue for patentable inventions. These compounds, derived from Trimetazidine, showcase the utility of the 2,3,4-trimethoxybenzyl moiety in creating new molecular architectures with potential therapeutic applications.

A summary of relevant patent areas is presented in the table below.

| Patent Area | Description | Key Compound/Intermediate | Potential Application |

| Synthesis Methods | Novel and efficient methods for the preparation of key precursors. | 2,3,4-Trimethoxybenzaldehyde | Intermediate for pharmaceuticals like Trimetazidine. |

| Therapeutic Agents | New chemical entities incorporating the trimethoxybenzylamine scaffold. | Substituted Benzylamine Derivatives | Antiarrhythmic, Antiemetic, Cardioprotective, Anticancer. |

| Piperazine (B1678402) Derivatives | Synthesis of novel compounds based on the modification of existing drugs. | 1-(2,3,4-trimethoxybenzyl)piperazine sulfonamides | New therapeutic agents with potentially improved properties. |

Novel Applications and Future Directions in Drug Discovery

The this compound scaffold is a recurring motif in the design of new therapeutic agents, with its derivatives showing promise in a range of diseases. The strategic placement of the three methoxy (B1213986) groups influences the molecule's conformation and reactivity, making it a valuable component in medicinal chemistry. cymitquimica.com

Cardioprotective Agents: A notable derivative, ALM-802, has demonstrated significant anti-ischemic effects in preclinical models of myocardial ischemia and post-infarction heart failure. cymitquimica.com The mechanism of action is thought to involve the restoration of specific gene expression in the myocardium. cymitquimica.com This line of research opens up future possibilities for developing new treatments for cardiovascular diseases based on the this compound structure.

Anticancer Agents: The trimethoxybenzyl moiety is also being explored for its potential in oncology. Chalcones and other derivatives incorporating this group have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. Some of these compounds have shown significant cytotoxic activity against various cancer cell lines. The structural features of these derivatives, particularly the substitution pattern on the aromatic rings, play a crucial role in their anticancer effects.

Inhibitors of Tubulin Polymerization: A series of 2-(3,4,5-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives, which are structurally related to the trimethoxybenzylamine scaffold, have been identified as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cancer cell death at nanomolar concentrations. This highlights the potential of trimethoxy-substituted aromatic compounds in the development of new antimitotic agents.

Aldose Reductase Inhibitors: In the context of diabetic complications, derivatives of 2,3,4-trihydroxybenzaldehyde, a related compound, have been investigated as aldose reductase inhibitors. (E)-2,3,4-trihydroxybenzaldehyde O-benzyl oximes have shown efficacy in this area, suggesting that the 2,3,4-substitution pattern is favorable for targeting this enzyme. This provides a rationale for designing and synthesizing this compound derivatives as potential treatments for diabetic neuropathy and other related conditions.

Future research in this area is likely to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as exploring their efficacy in a wider range of disease models. The versatility of the this compound core suggests that many more novel therapeutic applications are yet to be discovered.

Integration with Materials Science and Supramolecular Chemistry

The application of this compound and its derivatives in materials science and supramolecular chemistry is an emerging area of research. The presence of both a primary amine and a substituted aromatic ring provides opportunities for creating novel polymers and self-assembling systems.

While direct studies on polymers derived from this compound are limited, research on related structures provides a basis for future exploration. For example, new polymers have been synthesized from 3,3'-dimethoxybiphenyl-4,4'-diamine, a molecule with some structural similarities. These polymers, when blended with other materials like polyvinyl alcohol or chitosan and mixed with silica (B1680970) nanoparticles, have shown potential for biological applications. This suggests that this compound could be used as a monomer or a functionalizing agent to create polymers with unique properties.

In the realm of supramolecular chemistry, the methoxy groups and the amine functionality of this compound can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for the formation of ordered supramolecular assemblies. Studies on other methoxy-substituted chalcones have demonstrated the influence of these groups on the supramolecular arrangement and crystal packing of the molecules. The specific orientation of the methoxy groups in this compound could lead to unique self-assembly behaviors, which could be exploited in the design of new functional materials, such as liquid crystals or organic semiconductors.

The potential for this compound derivatives to form organized structures is an area ripe for investigation. The interplay of weak intermolecular forces could be harnessed to create complex and functional supramolecular architectures.

Unexplored Chemical Reactivity and Synthetic Opportunities

The primary amine group of this compound is the main site of its chemical reactivity, allowing for a wide array of transformations. While standard reactions such as acylation, alkylation, and condensation are well-documented, there remain several avenues for exploring novel reactivity and synthetic applications. cymitquimica.com

Known Transformations and Derivatives: The versatility of this compound as a synthetic intermediate is demonstrated by the variety of derivatives that have been prepared. These include:

Amides: Formed by reacting the amine with carboxylic acids or their derivatives.

Sulfonamides: Synthesized by reacting the amine with sulfonyl chlorides.

Chalcones: The precursor aldehyde can be used in Claisen-Schmidt condensations to form chalcones, which can then be further modified.